Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves several steps. One common method includes the condensation of 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the esterification of the quinoline carboxylic acid derivative with ethanol, followed by purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy and decoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced quinoline compounds, and substituted quinoline esters .
Scientific Research Applications
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antiprotozoal properties and potential use in treating parasitic infections.
Medicine: Investigated for its potential therapeutic effects against protozoal diseases.
Industry: Utilized in the formulation of veterinary drugs to prevent and treat coccidiosis in poultry and livestock
Mechanism of Action
The mechanism of action of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in protozoa. This disruption of energy production leads to the death of the protozoal cells. The compound specifically targets the cytochrome bc1 complex in the mitochondrial membrane .
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxylates: Compounds with similar structures but different alkyl or aryl groups.
Hydroxyquinolines: Compounds with hydroxyl groups attached to the quinoline ring.
Ethoxyquinolines: Compounds with ethoxy groups attached to the quinoline ring.
Uniqueness
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of decoxy and ethoxy groups, which contribute to its potent antiprotozoal activity. This combination is not commonly found in other quinoline derivatives, making it particularly effective in veterinary applications .
Properties
Molecular Formula |
C24H37NO5 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H37NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17,23,25-26H,4-14H2,1-3H3 |
InChI Key |
RSRHQRPZSHOGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(C(=CN2)C(=O)OCC)O)OCC |
Origin of Product |
United States |
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